![molecular formula C21H20N4 B1242347 N-[(E)-benzylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine](/img/structure/B1242347.png)
N-[(E)-benzylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine
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Overview
Description
6-methyl-2-phenyl-N-[(phenylmethylene)amino]-5-prop-2-enyl-4-pyrimidinamine is a member of pyrimidines.
Scientific Research Applications
Synthesis and Antimicrobial Potential
The compound has been utilized in the synthesis of various heterocyclic compounds, which have shown potential in antimicrobial activities. For instance, the synthesis of triazine linked pyrazole heterocyclics by conventional heating and microwave irradiative cyclocondensation, involving similar compounds, has been reported. These synthesized compounds have demonstrated notable antitubercular and antimicrobial potential against selected microorganisms, establishing a structure-activity relationship (Deohate & Mulani, 2020).
Antitrypanosomal and Antiplasmodial Activities
Novel 2-aminopyrimidine derivatives, closely related to the queried compound, have been prepared and tested for their in vitro activities against organisms causing sleeping sickness and malaria. Some of these compounds showed significant antitrypanosomal and antiplasmodial activities (Hoffelner et al., 2020).
Antioxidant Properties
An organoselenium compound structurally related to N-[(E)-benzylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine has been evaluated for its glutathione peroxidase (GPx)-like activity and antioxidant properties. The study concluded that the compound showed promising antioxidant profiles against lipid peroxidation (Ibrahim et al., 2015).
Synthesis and Characterization of Novel Derivatives
Several novel derivatives of the compound have been synthesized and characterized, showing potential for various biological activities. For instance, the synthesis and antimicrobial evaluation of novel dimethyl triazene incorporated phenylamino pyrimidine derivatives have been explored, demonstrating promising results in vitro (Jadvani & Naliapara, 2021).
properties
Product Name |
N-[(E)-benzylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine |
---|---|
Molecular Formula |
C21H20N4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine |
InChI |
InChI=1S/C21H20N4/c1-3-10-19-16(2)23-20(18-13-8-5-9-14-18)24-21(19)25-22-15-17-11-6-4-7-12-17/h3-9,11-15H,1,10H2,2H3,(H,23,24,25)/b22-15+ |
InChI Key |
MEBSBNKWSNUCMP-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)N/N=C/C3=CC=CC=C3)CC=C |
SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NN=CC3=CC=CC=C3)CC=C |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NN=CC3=CC=CC=C3)CC=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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